molecular formula C16H20N6O B1662825 (3R,4S)-Tofacitinib CAS No. 1092578-46-5

(3R,4S)-Tofacitinib

货号 B1662825
CAS 编号: 1092578-46-5
分子量: 312.37 g/mol
InChI 键: UJLAWZDWDVHWOW-AAEUAGOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“(3R,4S)-3-bromo-4-methylhexane” is a chemical compound with the formula C7H15Br . It contains a total of 22 bonds, including 7 non-H bonds and 3 rotatable bonds . The “(3R,4S)-3,4-Dimethylhexane” molecule has a similar structure, with a chemical formula of C8H18 .


Molecular Structure Analysis

The molecular structure of “(3R,4S)-3-bromo-4-methylhexane” and “(3R,4S)-3,4-Dimethylhexane” includes the arrangement of atoms and the chemical bonds that hold the atoms together . They both contain a total of 7 non-H bonds and 3 rotatable bonds .


Physical And Chemical Properties Analysis

“(3R,4S)-3,4-Dimethylhexane” has a density of 0.7±0.1 g/cm³, a boiling point of 116.6±7.0 °C at 760 mmHg, and a vapour pressure of 21.5±0.1 mmHg at 25°C .

科研应用

Efficacy in Rheumatoid Arthritis

Tofacitinib has shown significant efficacy in treating rheumatoid arthritis. It is a novel oral Janus kinase inhibitor that has been investigated for its impact on this condition. In clinical trials, patients receiving Tofacitinib demonstrated higher response rates and greater reductions in disease activity scores compared to those receiving placebo, indicating its effectiveness as a treatment option for rheumatoid arthritis (van Vollenhoven et al., 2012) (Fleischmann et al., 2012).

Hematological Changes in Rheumatoid Arthritis Treatment

In patients with rheumatoid arthritis undergoing Tofacitinib treatment, small changes in hematological parameters were observed. These changes stabilized over time in long-term extension studies. Increased hemoglobin was associated with decreased ESR and CRP levels, although not strongly correlated with fatigue or vitality (Schulze-Koops et al., 2017).

Use in Ulcerative Colitis

Tofacitinib has been investigated for its effectiveness in treating ulcerative colitis (UC). Clinical trials have shown an elevated risk of herpes zoster in UC patients treated with Tofacitinib, though complicated cases were infrequent. Increased rates occurred in older patients and those with prior tumor necrosis factor inhibitor failure (Winthrop et al., 2018).

Systematic Review of Efficacy and Safety in Rheumatoid Arthritis

A systematic review of Tofacitinib for rheumatoid arthritis revealed its efficacy in reducing signs and symptoms and improving physical function, particularly among patients with an inadequate response to methotrexate and tumor necrosis factor inhibitors. The review suggests Tofacitinib as an effective management drug for moderate to severe rheumatoid arthritis (Kaur et al., 2014).

Impact on Malignancy Rates in Rheumatoid Arthritis Patients

An analysis of data from Tofacitinib's clinical development program indicated that overall rates and types of malignancies in patients with rheumatoid arthritis remained stable over time with increasing Tofacitinib exposure. The standardized incidence ratios for malignancies were within the expected range for patients with moderate-to-severe rheumatoid arthritis (Curtis et al., 2015).

Effect on Synovial JAK1-STAT Signalling in Rheumatoid Arthritis

Tofacitinib was shown to reduce metalloproteinase and interferon-regulated gene expression in rheumatoid synovium. Clinical improvement correlated with reductions in STAT1 and STAT3 phosphorylation, indicating the key role of JAK1-mediated interferon and interleukin-6 signaling in the synovial response (Boyle et al., 2013).

性质

IUPAC Name

3-[(3R,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLAWZDWDVHWOW-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648965
Record name 3-{(3R,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-Tofacitinib

CAS RN

1092578-46-5
Record name Epitofacitinib, (3R,4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{(3R,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPITOFACITINIB, (3R,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B64WR5WNB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-Tofacitinib
Reactant of Route 2
Reactant of Route 2
(3R,4S)-Tofacitinib
Reactant of Route 3
Reactant of Route 3
(3R,4S)-Tofacitinib
Reactant of Route 4
Reactant of Route 4
(3R,4S)-Tofacitinib
Reactant of Route 5
Reactant of Route 5
(3R,4S)-Tofacitinib
Reactant of Route 6
Reactant of Route 6
(3R,4S)-Tofacitinib

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。